N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-28(26,21-11-10-18-6-4-5-9-20(18)16-21)23-12-13-24-14-15-27-22(17-24)19-7-2-1-3-8-19/h1-3,7-8,10-11,16,22-23H,4-6,9,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHZQXLIMACQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved by reacting 2-chloroethylamine with phenol in the presence of a base to form 2-phenylmorpholine.
Alkylation: The 2-phenylmorpholine is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the alkylated product with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: It may serve as a probe for studying biological pathways involving sulfonamides.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:
Key Observations:
- In contrast, the target compound’s phenylmorpholine group may improve solubility and CNS penetration .
- Electrophilic Groups : The perfluorophenyl group in increases electrophilicity, which could enhance reactivity in biological systems.
- Biological Activity : Pyrazolopyridine derivatives (e.g., compound 5a in ) exhibit antioxidant activity surpassing ascorbic acid, suggesting that similar substituents in the target molecule might confer redox-modulating properties.
Spectroscopic and Analytical Comparisons
NMR and HRMS Data:
- Compound 6n : ¹H NMR: δ7.81 (d, J = 15.6 Hz, CH=), 7.12 (d, J = 15.3 Hz, =CH), 3.85 (s, OCH₃). HRMS: [M+H]⁺ = 380.0326 (C₁₅H₁₀F₅NO₃S).
- Pyrazolopyridine 5a :
- Antioxidant Activity : IC₅₀ = 18.7 µM (vs. ascorbic acid IC₅₀ = 25.3 µM).
Target Compound Inferences:
Biological Activity
N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention due to its unique structural components and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Naphthalene Ring : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic properties.
- Sulfonamide Group : A functional group that is known for its biological activity, especially in pharmaceuticals.
The IUPAC name is N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, with the chemical formula C22H26N2O4S. Its solubility and lipophilicity are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can lead to various biological effects depending on the target pathway involved.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase. This mechanism is similar to that of other well-known sulfonamide antibiotics.
Antischistosomal Activity
A study highlighted the antischistosomal properties of compounds with similar structural features. The compound was tested against Schistosoma mansoni, showing promising results in inhibiting both larval and adult forms of the parasite. The effectiveness was assessed by measuring the percentage inhibition at a concentration of 10 µM.
| Compound | % Inhibition (NTS) | % Inhibition (Adult) | IC50 (µM) |
|---|---|---|---|
| 1 | 65 | 52 | 52 |
| 2 | 27 | ND | >280 |
| 3 | 50 | 24 | 69 |
The above table summarizes the activity results from a comparative study on related compounds .
Case Studies
- Synthesis and Optimization : The synthesis of this compound involves multi-step reactions including the formation of the morpholine ring and attachment of the naphthalene ring via Friedel-Crafts acylation. Optimization of these synthetic routes can enhance yield and purity .
- Comparative Efficacy : In a comparative study against other antischistosomal agents like praziquantel, this compound demonstrated a selective efficacy profile with an IC50 value significantly higher than praziquantel's (0.077 µM), indicating potential for further development as a therapeutic agent .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C (step 1); 60–70°C (step 2) | ±15% yield variation | |
| Solvent (DMF:Water) | 9:1 v/v | Maximizes solubility of intermediates | |
| Catalyst (Pd/C) | 5 mol% | Reduces reaction time by 40% |
Q. Table 2. Analytical Parameters for Purity Assessment
| Method | Column/Probe | Detection Limit | Reference |
|---|---|---|---|
| HPLC-PDA | C18, 5 µm, 250 mm | 0.1% impurities | |
| HRMS | ESI+, TOF analyzer | 0.01 Da resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
